molecular formula C20H20ClNO4 B4902440 [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone;hydrochloride

[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone;hydrochloride

Cat. No.: B4902440
M. Wt: 373.8 g/mol
InChI Key: DWPJWHRCOINUAV-UHFFFAOYSA-N
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Description

    Reagents: Morpholine, formaldehyde, and a suitable base.

    Conditions: The reaction is typically performed at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone;hydrochloride typically involves multiple steps. One common route starts with the preparation of the benzofuran core, followed by the introduction of the morpholine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

  • Step 1: Synthesis of Benzofuran Core

      Reagents: Phenol, acetic anhydride, and a catalyst such as sulfuric acid.

      Conditions: The reaction is carried out under reflux conditions to form the benzofuran ring.

Chemical Reactions Analysis

Types of Reactions

[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone;hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic medium.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: The reaction is usually performed under an inert atmosphere.

  • Substitution: The morpholine group can be substituted with other amines.

      Reagents: Various amines and a suitable catalyst.

      Conditions: The reaction is carried out at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

    Biological Studies: It is used in various biological assays to study its effects on different cellular pathways.

Mechanism of Action

The mechanism of action of [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone
  • [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone;hydrobromide

Uniqueness

The hydrochloride salt form of the compound may exhibit different solubility and stability properties compared to its free base or other salt forms. This can influence its suitability for various applications, making it unique in certain contexts.

Properties

IUPAC Name

[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4.ClH/c22-17-6-7-18-19(15(17)12-21-8-10-24-11-9-21)16(13-25-18)20(23)14-4-2-1-3-5-14;/h1-7,13,22H,8-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPJWHRCOINUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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